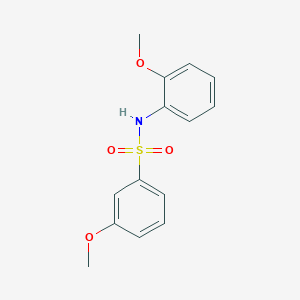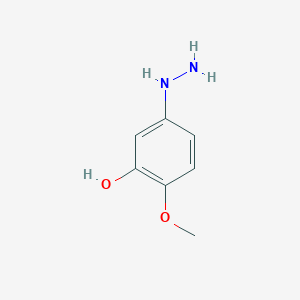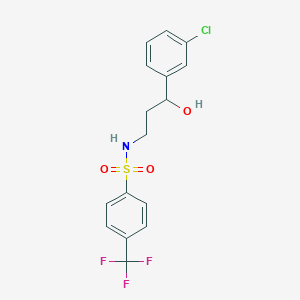
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, including lymphoma and leukemia. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Scientific Research Applications
Progesterone Receptor Antagonists Development
A study by Yamada et al. (2016) describes the development of benzenesulfonamide derivatives, including N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide, as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds play key roles in various physiological systems, including the female reproductive system, suggesting their potential in treating diseases like uterine leiomyoma, endometriosis, and breast cancer. The research highlights the benzenesulfonanilide skeleton's novelty as a scaffold for PR antagonists, indicating a structural distinctiveness from other nonsteroidal PR antagonists (Yamada et al., 2016).
Antitumor and Enzyme Inhibition
Fahim and Shalaby (2019) conducted a study on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, including the chemical of interest. The research aimed at creating compounds with in vitro antitumor activity against HepG2 and MCF-7 cell lines. Additionally, one of the compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl)benzenesulfonamide, exhibited significant interaction against KSHV thymidylate synthase complex. The study combines theoretical and experimental analyses, suggesting these compounds' potential in cancer treatment (Fahim & Shalaby, 2019).
Carbonic Anhydrase Inhibition
Research by Gul et al. (2016) on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds, including derivatives of the chemical , demonstrates potent carbonic anhydrase (CA) inhibitory effects. The study reports cytotoxicity and CA inhibitory effects, indicating compound 4's high tumor selectivity and potency as a potential novel anticancer agent. The synthesized sulfonamides showed significant inhibition on hCA IX and XII, suggesting a therapeutic potential in targeting cancer (Gul et al., 2016).
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3S/c17-13-3-1-2-11(10-13)15(22)8-9-21-25(23,24)14-6-4-12(5-7-14)16(18,19)20/h1-7,10,15,21-22H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKZVUJWDFVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2783078.png)
![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)
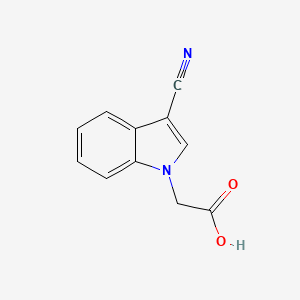
![2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline](/img/structure/B2783082.png)
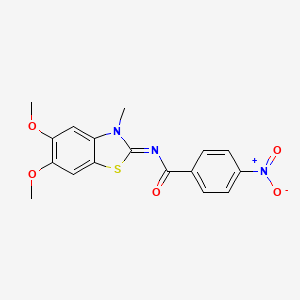
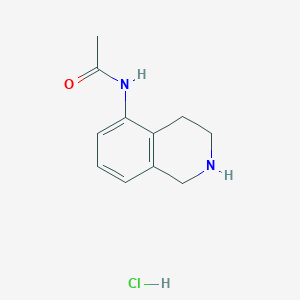

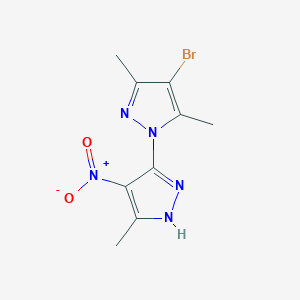
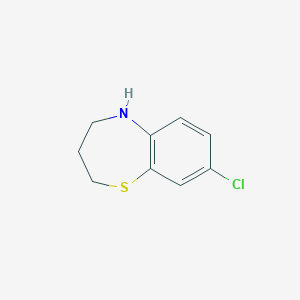
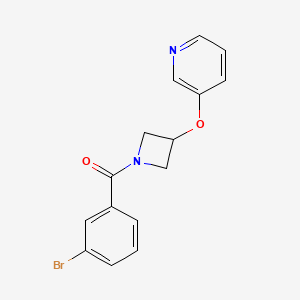
![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
